molecular formula C20H15ClN2O2S B11412963 2-(3-(allyloxy)phenyl)-7-chloro-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione

2-(3-(allyloxy)phenyl)-7-chloro-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione

Cat. No.: B11412963
M. Wt: 382.9 g/mol
InChI Key: JBERLGBNFQLPFH-UHFFFAOYSA-N
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Description

2-(3-(allyloxy)phenyl)-7-chloro-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione is a heterocyclic compound that belongs to the class of chromeno-pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of multiple functional groups in this compound makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(allyloxy)phenyl)-7-chloro-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-(allyloxy)aniline with 7-chloro-4H-chromen-4-one in the presence of a base, followed by cyclization with thiourea to form the desired product. The reaction conditions often include refluxing in a suitable solvent such as ethanol or acetonitrile, with the addition of catalysts like p-toluenesulfonic acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for further applications .

Chemical Reactions Analysis

Types of Reactions

2-(3-(allyloxy)phenyl)-7-chloro-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Exhibits significant biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Potential therapeutic agent for the treatment of various diseases due to its bioactive properties.

    Industry: Utilized in the development of novel materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(3-(allyloxy)phenyl)-7-chloro-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes and receptors involved in disease progression, such as kinases and proteases. It may also interfere with DNA replication and repair mechanisms, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-(allyloxy)phenyl)-7-chloro-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione stands out due to its unique combination of functional groups, which confer a wide range of chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound for scientific research and industrial applications .

Properties

Molecular Formula

C20H15ClN2O2S

Molecular Weight

382.9 g/mol

IUPAC Name

7-chloro-2-(3-prop-2-enoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione

InChI

InChI=1S/C20H15ClN2O2S/c1-2-8-24-15-5-3-4-12(10-15)18-22-19-16(20(26)23-18)11-13-9-14(21)6-7-17(13)25-19/h2-7,9-10H,1,8,11H2,(H,22,23,26)

InChI Key

JBERLGBNFQLPFH-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=CC=CC(=C1)C2=NC(=S)C3=C(N2)OC4=C(C3)C=C(C=C4)Cl

Origin of Product

United States

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